molecular formula C17H13BrN2O2S B10959804 (5Z)-2-(4-bromoanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(4-bromoanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B10959804
M. Wt: 389.3 g/mol
InChI Key: BFJZSFUXLDCVQC-GDNBJRDFSA-N
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Description

2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE typically involves the condensation of 4-bromoaniline with 3-methoxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Applications

Research indicates that thiazole derivatives, including (5Z)-2-(4-bromoanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one, exhibit significant antimicrobial properties. These compounds are believed to act against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli10 µg/mL
This compoundS. aureus8 µg/mL

These results suggest the compound's potential as an antimicrobial agent against resistant strains.

Antitumor Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that thiazole derivatives can inhibit tumor cell proliferation by inducing apoptosis in cancer cells.

Case Study: Antitumor Evaluation

In vitro studies on breast cancer cell lines (MCF7) demonstrated that this compound exhibited significant cytotoxicity.

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
This compoundMCF7 (breast cancer)6.45
This compoundHeLa (cervical cancer)7.12

The mechanism of action appears to involve the modulation of apoptotic pathways and inhibition of key signaling molecules associated with cancer growth.

Interaction with Biological Targets

This compound interacts with specific enzymes and receptors involved in microbial resistance and tumor growth regulation.

Biochemical Pathways : The compound is known to induce S-phase arrest in the cell cycle and activate caspase pathways leading to apoptosis.

Pharmacokinetics

Studies on similar thiazole derivatives suggest favorable pharmacokinetic profiles, including good absorption and distribution characteristics. This enhances their potential for therapeutic use.

Mechanism of Action

The mechanism of action of 2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-CHLOROPHENYL)IMINO]-5-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE
  • 2-[(4-FLUOROPHENYL)IMINO]-5-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE
  • 2-[(4-METHYLPHENYL)IMINO]-5-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE

Uniqueness

The uniqueness of 2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group may enhance its reactivity and biological activity compared to similar compounds with different substituents.

Biological Activity

(5Z)-2-(4-bromoanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one is a synthetic compound belonging to the thiazole family, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring structure with various substituents that influence its biological activity. Its molecular formula is C16H14BrN2OC_{16}H_{14}BrN_2O with a molecular weight of approximately 348.2 g/mol. The presence of the bromine atom and methoxy group is significant for its interaction with biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can inhibit various enzymes by fitting into their active sites, leading to altered biochemical pathways. This is particularly relevant in cancer therapy where enzyme inhibition can prevent tumor growth.
  • Antioxidant Activity : The thiazole derivatives have shown potential as antioxidants, scavenging free radicals and reducing oxidative stress in cells.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of thiazole derivatives, including this compound. Research indicates that these compounds can induce apoptosis in cancer cells through the following mechanisms:

  • Cell Cycle Arrest : Compounds have been shown to interfere with the cell cycle, preventing cancer cell proliferation.
  • Induction of Apoptosis : They activate apoptotic pathways, leading to programmed cell death.
StudyCell LineIC50 Value (µM)Mechanism
MCF-715.2Apoptosis induction
HeLa12.8Cell cycle arrest

Antimicrobial Activity

Thiazole derivatives exhibit significant antimicrobial properties against various pathogens:

  • Bacterial Inhibition : Studies have shown that these compounds are effective against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : They also demonstrate antifungal properties, inhibiting the growth of fungi such as Candida species.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

Anti-inflammatory Effects

Research indicates that thiazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies

  • Thiazolidinone Derivatives : A study explored a series of thiazolidinone derivatives related to this compound, demonstrating enhanced anti-inflammatory and anticancer activities compared to standard drugs .
  • Antioxidant Evaluation : Another study assessed the antioxidant capacity of similar thiazole compounds using DPPH radical scavenging assays, revealing significant activity that supports their use in oxidative stress-related conditions .

Properties

Molecular Formula

C17H13BrN2O2S

Molecular Weight

389.3 g/mol

IUPAC Name

(5Z)-2-(4-bromophenyl)imino-5-[(3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H13BrN2O2S/c1-22-14-4-2-3-11(9-14)10-15-16(21)20-17(23-15)19-13-7-5-12(18)6-8-13/h2-10H,1H3,(H,19,20,21)/b15-10-

InChI Key

BFJZSFUXLDCVQC-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2

Origin of Product

United States

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